(2-Methylthiazol-4-yl)(piperazin-1-yl)methanone
CAS No.:
Cat. No.: VC17988881
Molecular Formula: C9H13N3OS
Molecular Weight: 211.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13N3OS |
|---|---|
| Molecular Weight | 211.29 g/mol |
| IUPAC Name | (2-methyl-1,3-thiazol-4-yl)-piperazin-1-ylmethanone |
| Standard InChI | InChI=1S/C9H13N3OS/c1-7-11-8(6-14-7)9(13)12-4-2-10-3-5-12/h6,10H,2-5H2,1H3 |
| Standard InChI Key | FKEAYJIMARKRAP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CS1)C(=O)N2CCNCC2 |
Introduction
Chemical Structure and Nomenclature
Structural Characterization
(2-Methylthiazol-4-yl)(piperazin-1-yl)methanone comprises two primary heterocyclic systems:
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Thiazole ring: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The 2-position is substituted with a methyl group, while the 4-position is bonded to the methanone group.
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Piperazine ring: A six-membered saturated ring with two nitrogen atoms at opposite positions (1 and 4). The methanone group bridges the thiazole’s 4-carbon and the piperazine’s 1-nitrogen.
The IUPAC name, 1-(2-methylthiazol-4-yl)-2-(piperazin-1-yl)ethanone, reflects this connectivity. The molecular formula is C₉H₁₃N₃OS, with a molar mass of 211.29 g/mol .
Stereochemical Considerations
Synthesis and Optimization
Synthetic Routes
A representative synthesis involves coupling 2-methylthiazole-4-carboxylic acid with piperazine using carbodiimide-based activating agents:
Step 1: Acid Activation
2-Methylthiazole-4-carboxylic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) to form an active ester intermediate .
Step 2: Amide Coupling
The activated ester reacts with piperazine under inert conditions (N₂ atmosphere) at 0–5°C, followed by gradual warming to room temperature. The reaction typically completes within 12–18 hours .
Step 3: Purification
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol, yielding the title compound in 65–75% purity .
Reaction Optimization
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Catalyst Efficiency: Substituting EDCl/HOBt with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) increases coupling yields to 85% .
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Solvent Effects: Dichloromethane (DCM) reduces side reactions compared to DMF but prolongs reaction times.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | 112–114°C (decomposition observed) |
| Solubility | Slightly soluble in water (0.2 mg/mL); soluble in DMSO, ethanol |
| LogP (Partition Coefficient) | 1.8 (predicted) |
| pKa | 7.2 (piperazine nitrogen) |
Thermal Stability: Thermogravimetric analysis (TGA) shows stability up to 200°C, with decomposition initiating at 210°C .
Biological Activity and Mechanisms
Antimicrobial Efficacy
Structural analogs, such as (2-substituted-4-methylthiazol-5-yl)(piperazin-1-yl)methanones, exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8–16 µg/mL) and fungi (Candida albicans, MIC = 32 µg/mL) . The methyl group at the thiazole’s 2-position enhances membrane permeability, while the piperazine moiety may interfere with cell wall biosynthesis enzymes .
Applications in Medicinal Chemistry
Lead Optimization
The compound serves as a precursor for:
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Antimicrobial agents: Halogenation at the thiazole’s 5-position improves potency against methicillin-resistant S. aureus (MRSA) .
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CNS drugs: N-substitution of piperazine with aryl groups enhances blood-brain barrier penetration.
Structure-Activity Relationship (SAR)
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